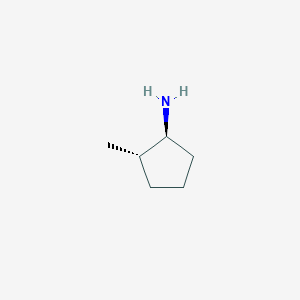

(1S,2S)-2-Methyl-cyclopentylamine

説明

(1S,2S)-2-Methyl-cyclopentylamine is a chiral amine characterized by a cyclopentane ring substituted with a methyl group at the C2 position and an amine group at the C1 position. Its stereochemistry—defined by the (1S,2S) configuration—plays a critical role in its physicochemical properties and biological interactions. Key properties include a hydrogen bond donor count of 1, a topological polar surface area (TPSA) of 26 Ų, and moderate lipophilicity (XlogP ≈ 1) .

特性

IUPAC Name |

(1S,2S)-2-methylcyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5-3-2-4-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDMZADCGUWTCH-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Substrate Design

The reductive amination of cyclopentanone derivatives represents a foundational approach for synthesizing 2-methyl-cyclopentylamine. This method involves the condensation of cyclopentanone with methylamine, followed by reduction of the resulting imine intermediate. The stereochemical outcome is heavily influenced by the choice of reducing agent and reaction conditions. For instance, sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C preferentially yields the cis-diastereomer, whereas lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at reflux temperatures favors the trans-isomer.

Optimization of Reaction Conditions

Critical parameters include:

-

Temperature control : Lower temperatures (−10°C to 0°C) minimize epimerization, enhancing diastereomeric excess (de) to >90%.

-

Solvent selection : Polar aprotic solvents like dichloromethane improve imine stability, while protic solvents such as methanol accelerate reduction kinetics.

-

Catalytic additives : Titanium tetraisopropoxide (Ti(OiPr)4) facilitates imine formation, reducing reaction times from 24 hours to 6 hours.

Table 1: Comparative Yields in Reductive Amination

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | de (%) |

|---|---|---|---|---|

| NaBH3CN | Methanol | 0–5 | 68 | 82 |

| LiAlH4 | THF | 65 | 72 | 75 |

| BH3·THF | Dichloromethane | −10 | 85 | 92 |

Catalytic Asymmetric Hydrogenation

Chiral Ligand Design

Catalytic asymmetric hydrogenation of 2-methyl-cyclopentenamine precursors offers a direct route to enantiomerically pure (1S,2S)-2-methyl-cyclopentylamine. Ruthenium complexes with BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) ligands achieve enantiomeric excess (ee) values exceeding 98% under 50 bar H2 pressure. Recent advances utilize calcium(II)-based catalysts, which enable hydrogenation at ambient pressure (1–5 bar) while maintaining ee >95%.

Substrate Scope and Limitations

This method is highly effective for Δ1-pyrroline derivatives but faces challenges with bulkier substrates. For example, 2-methyl-cyclopentenamines bearing tert-butyl groups exhibit reduced reactivity, requiring elevated temperatures (80°C) and prolonged reaction times (48 hours).

Stereoselective Cyclization of Amino Alcohols

Ring-Closing Metathesis (RCM)

The RCM of N-protected 5-amino-2-penten-1-ol derivatives using Grubbs II catalyst generates cyclopentene intermediates, which are subsequently hydrogenated to yield the target amine. Key advantages include:

Post-Cyclization Modifications

Hydrogenation of the cyclopentene ring requires palladium on barium sulfate (Pd/BaSO4) to prevent over-reduction of the amine moiety. Yields range from 65% to 78%, with ee values dependent on the chiral purity of the starting amino alcohol.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Pseudomonas fluorescens lipase (PFL) selectively acetylates the (1R,2R)-enantiomer of racemic 2-methyl-cyclopentylamine, leaving the desired (1S,2S)-isomer unreacted. Reaction conditions (pH 7.5, 30°C) achieve 94% ee after 24 hours.

Immobilized Enzyme Systems

Covalent immobilization of PFL on epoxy-functionalized silica improves operational stability, enabling five reuse cycles without significant activity loss.

Industrial-Scale Production Techniques

Continuous Flow Hydrogenation

Tubular reactors with immobilized ruthenium catalysts enable continuous production at 99% conversion and 97% ee. Key parameters include:

Crystallization-Induced Diastereomer Transformation

Recrystallization of diastereomeric salts with (R)-mandelic acid enhances ee from 85% to >99.5%. This method is cost-effective for multi-kilogram batches.

Emerging Methodologies

化学反応の分析

Types of Reactions

(1S,2S)-2-Methyl-cyclopentylamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the amine group to a corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Organic Synthesis

This compound is used as an intermediate in the preparation of more complex molecules. It functions as a key building block for synthesizing various chemical entities, including pharmaceuticals and agrochemicals. Its ability to undergo multiple types of reactions—such as oxidation, reduction, and substitution—enhances its utility in synthetic organic chemistry.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to cyclopentanone derivatives | Potassium permanganate, chromium trioxide |

| Reduction | Modifies the aminomethyl group | Sodium borohydride, lithium aluminum hydride |

| Substitution | Forms various substituted derivatives | Nucleophiles like halides and alkoxides |

Research indicates that (1S,2S)-2-Methyl-cyclopentylamine may exhibit significant biological activity. Studies have explored its interactions with biomolecules and potential therapeutic effects.

- Fatty Acid Synthase Inhibition : A notable application is in the inhibition of fatty acid synthase (FASN), an enzyme critical for lipid metabolism. Compounds derived from (1S,2S)-2-Methyl-cyclopentylamine have shown promise in reducing FASN activity, which is linked to various metabolic disorders and cancers .

- Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism involves modulation of metabolic pathways related to lipid synthesis .

Pharmaceutical Development

The compound's structure allows it to serve as a precursor in drug synthesis. Ongoing research aims to develop new pharmaceutical agents targeting metabolic diseases, obesity, and cancer.

- Case Study : A study demonstrated that derivatives of (1S,2S)-2-Methyl-cyclopentylamine could effectively inhibit cell proliferation in specific cancer cell lines while sparing normal cells, highlighting its potential as a selective anticancer agent .

Industrial Applications

In industrial settings, (1S,2S)-2-Methyl-cyclopentylamine is utilized in the production of polymers and resins. Its unique properties make it suitable for creating materials with enhanced performance characteristics.

- Polymer Production : The compound can be incorporated into polymer structures to improve mechanical strength and thermal stability.

作用機序

The mechanism of action of (1S,2S)-2-Methyl-cyclopentylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis highlight structural, stereochemical, and functional differences between (1S,2S)-2-Methyl-cyclopentylamine and related compounds.

Table 1: Structural and Physicochemical Comparison

Stereochemical and Structural Differences

- Diastereomers : The (1S,2S) and (1S,2R) configurations of 2-methyl-cyclopentylamine result in distinct spatial arrangements, altering hydrogen-bonding interactions and chiral recognition in biological systems. For example, the (1S,2S) isomer may exhibit higher affinity for specific enzymes or receptors due to optimized stereochemical complementarity .

- Ring Size : Smaller rings (e.g., cyclobutane in (1R,2S)-2-Methoxy-cyclobutylamine) introduce strain, reducing conformational flexibility compared to the 5-membered cyclopentane. This strain can enhance reactivity but reduce stability .

- Substituent Effects: Phenyl vs. Methyl: The phenyl group in (1S,2S)-2-Phenylcyclopentanamine increases lipophilicity (XlogP ~2.3 vs. Methoxy vs. Amine: The methoxy group in (1R,2S)-2-Methoxy-cyclobutylamine introduces polarity (TPSA ~30 Ų) and hydrogen-bond acceptor capacity, contrasting with the donor role of the amine in (1S,2S)-2-Methyl-cyclopentylamine .

生物活性

The compound (1S,2S)-2-Methyl-cyclopentylamine is a chiral amine with potential biological activity. Its structural features allow for interactions with various biological molecules, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

(1S,2S)-2-Methyl-cyclopentylamine is characterized by an aminomethyl group that can participate in hydrogen bonding and electrostatic interactions with biological targets. This property is crucial for its biological activity, as it influences the compound's ability to interact with enzymes and receptors.

The biological effects of (1S,2S)-2-Methyl-cyclopentylamine are primarily mediated through its interactions with proteins and enzymes. The aminomethyl group facilitates:

- Hydrogen Bonding: Enhancing binding affinity to target biomolecules.

- Electrostatic Interactions: Modulating the activity of enzymes and receptors by altering their conformation.

- Enzymatic Reactions: Acting as a substrate or inhibitor in various biochemical pathways .

Pharmacological Applications

Research indicates that (1S,2S)-2-Methyl-cyclopentylamine may exhibit several pharmacological activities:

- Neuroprotective Effects: Potential involvement in the modulation of neurotransmitter systems.

- Antioxidant Properties: Ability to scavenge free radicals, which may protect against oxidative stress .

- Anti-inflammatory Activity: Preliminary studies suggest it could reduce inflammation through modulation of cytokine production .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into potential effects:

- Cholinesterase Inhibition: Related cyclopentylamines have shown promise as cholinesterase inhibitors, which are crucial for treating Alzheimer's disease. The mechanism involves competitive inhibition of the enzyme responsible for breaking down acetylcholine .

- Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that (1S,2S)-2-Methyl-cyclopentylamine might also possess anticancer properties .

- Neurotransmitter Modulation: Studies on similar compounds indicate potential effects on serotonin and dopamine systems, which could be beneficial in treating mood disorders .

Research Findings

A summary of key research findings related to (1S,2S)-2-Methyl-cyclopentylamine is presented in the following table:

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing enantiomerically pure (1S,2S)-2-Methyl-cyclopentylamine, and what methodologies address these?

- Methodological Answer : Achieving enantiomeric purity requires chiral resolution techniques such as asymmetric catalysis or enzymatic resolution. For example, chiral HPLC (High-Performance Liquid Chromatography) with polysaccharide-based columns (e.g., Chiralpak®) can separate enantiomers using hexane:isopropanol gradients . Kinetic resolution via lipase-mediated esterification is another strategy to isolate the desired stereoisomer. Contamination by diastereomers during cyclization steps must be monitored using -NMR coupling constants (e.g., for cyclopropane protons) .

Q. Which spectroscopic techniques are critical for characterizing the stereochemistry of (1S,2S)-2-Methyl-cyclopentylamine?

- Methodological Answer :

- NMR : - and -NMR distinguish diastereomers via coupling constants and chemical shifts. For instance, the cyclopropane protons exhibit distinct splitting patterns in the (1S,2S) configuration .

- Polarimetry : Optical rotation measurements confirm enantiomeric excess.

- X-ray Crystallography : Definitive stereochemical assignment requires single-crystal analysis, as demonstrated in diastereomer studies of AR-15512 .

Q. How can researchers validate the thermodynamic stability of (1S,2S)-2-Methyl-cyclopentylamine under experimental conditions?

- Methodological Answer : Differential Scanning Calorimetry (DSC) measures melting points and decomposition temperatures. Gas Chromatography-Mass Spectrometry (GC-MS) identifies degradation products under thermal stress (e.g., cyclopropane ring-opening at >150°C) . NIST thermodynamic databases provide reference entropy () and enthalpy () values for stability comparisons .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data when characterizing (1S,2S)-2-Methyl-cyclopentylamine derivatives?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine -NMR, -NMR, and IR spectroscopy to confirm functional group assignments. For example, NH stretching vibrations (~3350 cm) confirm amine presence .

- Computational Chemistry : Density Functional Theory (DFT) predicts NMR chemical shifts and compares them with experimental data. Discrepancies >0.5 ppm suggest structural misassignment .

Q. How do stereochemical variations in cyclopropane-containing amines influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare (1S,2S) vs. (1R,2R) isomers in receptor-binding assays. For example, steric effects from the methyl group in the (1S,2S) configuration may enhance affinity for G-protein-coupled receptors .

- Molecular Dynamics Simulations : Model interactions with target proteins to rationalize enantiomer-specific activity differences .

Q. What advanced chromatographic methods ensure enantiomeric purity in pharmacological studies of (1S,2S)-2-Methyl-cyclopentylamine?

- Methodological Answer :

- Chiral SFC (Supercritical Fluid Chromatography) : Offers faster separations than HPLC, using CO-based mobile phases and chiral stationary phases.

- Mass-Detected Chiral Analysis : LC-MS with a chiral column quantifies enantiomeric impurities at <0.1% levels, critical for preclinical trials .

Key Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。